molecular formula C20H16OSe2 B14551917 1-Phenyl-2,2-bis(phenylselanyl)ethan-1-one CAS No. 61775-61-9

1-Phenyl-2,2-bis(phenylselanyl)ethan-1-one

Cat. No.: B14551917
CAS No.: 61775-61-9
M. Wt: 430.3 g/mol
InChI Key: IVHKNMUTNAWZNT-UHFFFAOYSA-N
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Description

1-Phenyl-2,2-bis(phenylselanyl)ethanone is an organoselenium compound with the molecular formula C20H16OSe2 It is characterized by the presence of two phenylselanyl groups attached to a central ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2,2-bis(phenylselanyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with diphenyl diselenide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the phenylselanyl anion on the carbonyl carbon of benzaldehyde.

Industrial Production Methods

While specific industrial production methods for 1-Phenyl-2,2-bis(phenylselanyl)ethanone are not well-documented, the synthesis of organoselenium compounds generally involves similar reaction conditions and reagents as those used in laboratory-scale preparations. Scaling up the production would require optimization of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,2-bis(phenylselanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.

    Substitution: The phenylselanyl groups can be substituted with other nucleophiles, leading to the formation of different organoselenium derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with sodium borohydride can produce selenides.

Scientific Research Applications

1-Phenyl-2,2-bis(phenylselanyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s potential antioxidant properties make it of interest in biological studies, particularly in the context of oxidative stress and related diseases.

    Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of other diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2-bis(phenylselanyl)ethanone involves its interaction with various molecular targets and pathways. The phenylselanyl groups can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with reactive oxygen species and other redox-active molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: A related organoselenium compound with two phenylselanyl groups attached to a central diselenide bond.

    Benzyl selenocyanate: Another organoselenium compound with a selenocyanate group attached to a benzyl moiety.

    Selenourea: A compound containing selenium in a urea-like structure.

Uniqueness

1-Phenyl-2,2-bis(phenylselanyl)ethanone is unique due to its specific structure, which includes two phenylselanyl groups attached to an ethanone backbone

Properties

CAS No.

61775-61-9

Molecular Formula

C20H16OSe2

Molecular Weight

430.3 g/mol

IUPAC Name

1-phenyl-2,2-bis(phenylselanyl)ethanone

InChI

InChI=1S/C20H16OSe2/c21-19(16-10-4-1-5-11-16)20(22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,20H

InChI Key

IVHKNMUTNAWZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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